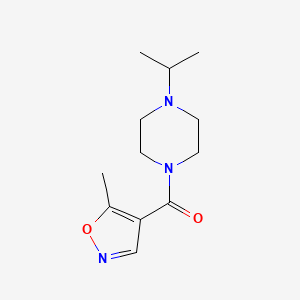
1-(5-Methyl-1,2-oxazole-4-carbonyl)-4-(propan-2-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Methyl-1,2-oxazole-4-carbonyl)-4-(propan-2-yl)piperazine is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms This particular compound features a methyl group at the 5-position of the oxazole ring and an isopropyl group attached to the piperazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,2-oxazole-4-carbonyl)-4-(propan-2-yl)piperazine typically involves the following steps:
Formation of 5-Methyl-1,2-oxazole-4-carbonyl chloride: This can be achieved by reacting 5-methyl-1,2-oxazole-4-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.
Reaction with Piperazine: The resulting oxazole carbonyl chloride is then reacted with piperazine in the presence of a base such as triethylamine (Et₃N) to form the target compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. Purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, involving nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, aqueous conditions.
Reduction: LiAlH₄, NaBH₄, in anhydrous ether.
Substitution: Amines, alcohols, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted oxazoles or piperazines.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 1-(5-Methyl-1,2-oxazole-4-carbonyl)-4-(propan-2-yl)piperazine exerts its effects involves interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
1-(4-Methyl-1,2-oxazole-3-carbonyl)piperazine
1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride
1-(5-Methyl-1,2-oxazole-4-carbonyl)-4-ethylpiperazine
Uniqueness: 1-(5-Methyl-1,2-oxazole-4-carbonyl)-4-(propan-2-yl)piperazine stands out due to its specific structural features, such as the isopropyl group on the piperazine ring, which can influence its reactivity and biological activity compared to similar compounds.
This compound's unique structure and properties make it a valuable subject of study in various scientific and industrial applications. Its versatility and potential for innovation continue to drive research and development efforts in multiple fields.
属性
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-(4-propan-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9(2)14-4-6-15(7-5-14)12(16)11-8-13-17-10(11)3/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXIXNXEHWZZNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
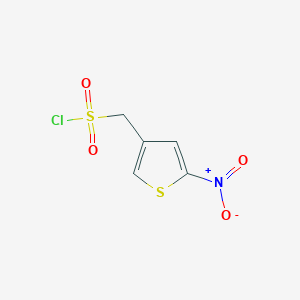
![4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2790390.png)
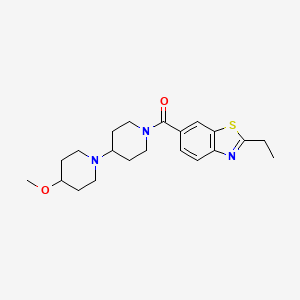
![N-{1-oxo-1-[(pyridin-4-yl)formohydrazido]propan-2-yl}adamantane-1-carboxamide](/img/structure/B2790394.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2790395.png)
![2,6-Dichloro-5-fluoro-N-[2-(3-fluorophenyl)pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2790397.png)
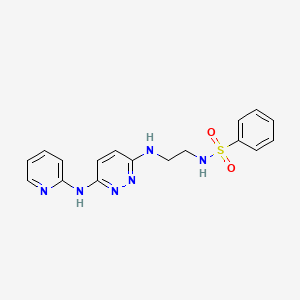
![N-({4-allyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2790400.png)
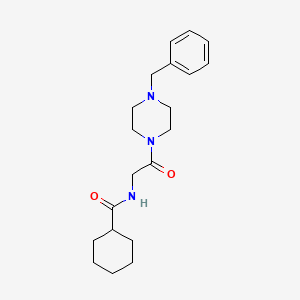
![3-(4-methoxyphenyl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]propanamide](/img/structure/B2790402.png)
![1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea](/img/structure/B2790403.png)
![6-(4-chlorophenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2790408.png)
![2-[4-(Methylcarbamoyl)phenyl]acetic acid](/img/structure/B2790409.png)

